2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, an imidazolyl group, and a pyrimidinyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes acylation with acetic anhydride to form 2-methoxyphenylacetamide.
Pyrimidine Ring Formation: The intermediate is then reacted with 2-methylimidazole and a suitable pyrimidine precursor under controlled conditions to form the pyrimidinyl group.
Final Coupling Reaction: The final step involves coupling the methoxyphenylacetamide intermediate with the pyrimidinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide (NaOMe) for methoxylation.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1,2-dihydro-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
Uniqueness
2-(2-methoxyphenyl)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxy group provides electron-donating effects, enhancing its reactivity, while the imidazole and pyrimidine rings contribute to its ability to interact with biological targets.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-18-7-8-22(12)16-10-15(19-11-20-16)21-17(23)9-13-5-3-4-6-14(13)24-2/h3-8,10-11H,9H2,1-2H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWSTPWAAACHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.